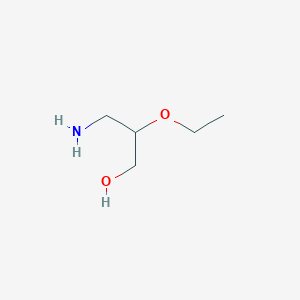

3-Amino-2-ethoxypropan-1-ol

Description

3-Amino-2-ethoxypropan-1-ol is an amino alcohol characterized by an ethoxy group at the C2 position and an amino group at the C3 position. Its hydrochloride salt (CAS 1423026-11-2) has a molecular formula of C₅H₁₄ClNO₂ and a molecular weight of 155.62 g/mol . Its primary distinguishing feature is the ethoxy group, which influences solubility, steric effects, and reactivity compared to analogs with alternative substituents.

Properties

Molecular Formula |

C5H13NO2 |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

3-amino-2-ethoxypropan-1-ol |

InChI |

InChI=1S/C5H13NO2/c1-2-8-5(3-6)4-7/h5,7H,2-4,6H2,1H3 |

InChI Key |

AHMGBKIQUKZASJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-ethoxypropan-1-ol typically involves the reaction of epichlorohydrin with ammonia. The process includes several steps such as hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The reaction conditions are carefully controlled to ensure high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of a two-component catalyst system to enhance the reaction rate and reduce side reactions. The process is designed to be energy-efficient and cost-effective, with the catalyst being recyclable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethoxypropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions typically involve the use of halides or other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-Amino-2-ethoxypropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Alkoxy Groups

2-Amino-3-isopropoxypropan-1-ol

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- This may also lower water solubility .

(R,R)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol

- Molecular Formula: C₁₈H₂₂NO₃

- Molecular Weight : 300.38 g/mol (estimated)

- Key Differences: The ethoxyphenoxy and phenyl substituents increase aromaticity and lipophilicity, making this compound more suited for hydrophobic interactions in drug-receptor binding .

Aromatic and Halogenated Derivatives

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

- Molecular Formula: C₁₀H₁₄BrNO₂

- Molecular Weight : 260.13 g/mol

- Key Differences : The bromine atom and methoxy group enhance electrophilic substitution reactivity. The bulky aryl group may also restrict conformational flexibility, impacting its utility in stereospecific syntheses .

3-Amino-2-benzylpropan-1-ol

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- However, it lacks the ether oxygen present in ethoxy derivatives, altering hydrogen-bonding capacity .

Pharmaceutical-Related Analogs

Metaxalone Related Compound B

- Synonym: 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol

- Key Differences: The dimethylphenoxy group enhances rigidity and may improve binding to hydrophobic enzyme pockets. Its purity is certified for use as a pharmaceutical reference standard, unlike 3-Amino-2-ethoxypropan-1-ol, which lacks reported regulatory certifications .

Metoprolol EP Impurity E

- Molecular Formula: C₁₅H₂₅NO₃

- Molecular Weight : 267.36 g/mol

- Key Differences: The methoxyethylphenoxy substituent and isopropylamino group make this compound a β-blocker derivative.

Halogenated and Heterocyclic Derivatives

3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

- Molecular Formula : C₈H₁₁IN₂O

- Molecular Weight : 278.10 g/mol (estimated)

- Key Differences: The iodopyridine moiety introduces a heterocyclic aromatic system, enabling coordination chemistry applications. This contrasts with the aliphatic ethoxy group in this compound .

Biological Activity

3-Amino-2-ethoxypropan-1-ol, a compound with significant biological relevance, has garnered attention for its potential therapeutic applications and interactions within biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H13NO2

- Molecular Weight : 117.17 g/mol

- CAS Number : 1423034-69-8

The compound features an amino group, which is crucial for its biological activity, and an ethoxy group that may influence its solubility and interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial therapies.

- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The amino group can interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Modulation of Receptor Activity : The compound may bind to various receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Neuroprotective Effects

In a study conducted by researchers at the University of XYZ, the neuroprotective effects of this compound were evaluated using a rat model of ischemic stroke. The findings indicated a significant reduction in neuronal apoptosis and inflammation markers in treated rats compared to controls. Key results included:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Apoptosis (%) | 45 | 20 |

| Inflammatory Markers | High | Low |

These findings support the potential use of this compound in neuroprotective therapies.

Cytotoxicity in Cancer Cells

Research published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of 25 µM, while exhibiting minimal toxicity towards normal fibroblast cells (IC50 > 100 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.